molecular formula C12H15FN4O2S2 B14140491 N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide CAS No. 1033202-33-3

N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide

Cat. No.: B14140491
CAS No.: 1033202-33-3
M. Wt: 330.4 g/mol
InChI Key: YFVQCDPJEMIODI-UHFFFAOYSA-N
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Description

N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

The synthesis of N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide involves multiple steps. One common method includes the reaction of 4-ethyl-5-sulfanyl-4H-1,2,4-triazole with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell lysis and death. Additionally, the compound can bind to bacterial enzymes, disrupting their normal function and inhibiting bacterial growth .

Comparison with Similar Compounds

N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide is unique due to its specific substitution pattern and the presence of both sulfanyl and fluorophenyl groups. Similar compounds include:

Properties

CAS No.

1033202-33-3

Molecular Formula

C12H15FN4O2S2

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C12H15FN4O2S2/c1-3-16-11(14-15-12(16)20)8-17(21(2,18)19)10-6-4-9(13)5-7-10/h4-7H,3,8H2,1-2H3,(H,15,20)

InChI Key

YFVQCDPJEMIODI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

Origin of Product

United States

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